2,4-Diethoxypyrimidine

Vue d'ensemble

Description

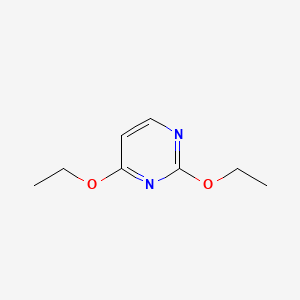

2,4-Diethoxypyrimidine is an organic compound with the chemical formula C10H14N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxypyrimidine typically involves the reaction of ethyl orthoformate with urea under acidic conditions. The process can be summarized as follows:

Condensation Reaction: Ethyl orthoformate reacts with urea in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diethoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide at moderate temperatures (50-100°C).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Oxidized pyrimidine derivatives with hydroxyl or carbonyl groups.

Reduction: Dihydropyrimidine derivatives with reduced double bonds.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2,4-diethoxypyrimidine. Research indicates that certain substituted pyrimidines can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, compounds structurally related to this compound have demonstrated significant in vitro COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Table 1: Inhibition Potency of Pyrimidine Derivatives Against COX-2

The structure-activity relationship (SAR) studies suggest that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, making derivatives like this compound promising candidates for further development .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including HeLa cervical cancer cells. For example, modifications at the C-6 position of the pyrimidine ring have been linked to increased activity against these cell lines .

Table 2: Antiproliferative Activity of Pyrimidine Derivatives

The molecular docking studies of these compounds suggest that they may interact effectively with key proteins involved in cancer progression, indicating a potential for therapeutic applications .

Synthesis of Pyrimidine Derivatives

The synthesis of this compound and its analogs has been achieved through various methodologies, including multicomponent reactions and microwave-assisted synthesis techniques. These methods allow for the rapid generation of diverse pyrimidine scaffolds that can be screened for biological activity .

Table 3: Synthetic Strategies for Pyrimidine Derivatives

| Methodology | Description | Reference |

|---|---|---|

| Multicomponent Reaction | Efficient synthesis involving multiple reactants | |

| Microwave-Assisted Synthesis | Accelerated reaction times and improved yields |

Case Study: Inhibition of Cancer Cell Growth

A study explored the effects of a series of pyrimidine derivatives on the growth of HeLa cells. The results indicated that specific substitutions on the pyrimidine ring led to enhanced cytotoxicity, with some compounds showing over tenfold greater potency than standard chemotherapeutics .

Case Study: Anti-inflammatory Activity Assessment

In another investigation, researchers evaluated the anti-inflammatory potential of various pyrimidine derivatives using carrageenan-induced paw edema models in rats. The findings demonstrated that several compounds exhibited significant reductions in inflammation markers compared to controls, reinforcing the therapeutic promise of this chemical class .

Mécanisme D'action

The mechanism of action of 2,4-Diethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.

2,4-Diaminopyrimidine: Contains amino groups instead of ethoxy groups.

2,4-Dichloropyrimidine: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

2,4-Diethoxypyrimidine is unique due to its ethoxy substituents, which confer specific chemical and physical properties, such as solubility and reactivity, making it suitable for particular applications in synthesis and research.

Activité Biologique

2,4-Diethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring with ethoxy groups at the 2 and 4 positions. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : Research indicates that compounds like this compound may function as antimetabolites, disrupting nucleotide synthesis and leading to cell cycle arrest and apoptosis. Specifically, they can induce G2/M phase arrest in cancer cells .

- Case Studies : In vitro studies have demonstrated that derivatives of pyrimidines can exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, related compounds showed IC50 values between 4.24 µM and 10 µM, indicating substantial cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 4.24 | G2/M arrest |

| Related Compound A | A549 | 3.36 | Apoptosis induction |

| Related Compound B | MCF-7 | 2.0 | Antimetabolic |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various pathogens.

- Antibacterial Effects : Studies have shown that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring enhances antibacterial efficacy .

- Case Studies : In one study, several pyrimidine derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations lower than those required for standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 75 |

| Related Compound C | S. aureus | 50 |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is heavily influenced by their substituents:

- Substituent Effects : The introduction of ethoxy groups at positions 2 and 4 has been shown to enhance solubility and bioavailability while maintaining or improving antiproliferative activity compared to unsubstituted analogs .

- Comparative Analysis : Compounds with halogen substitutions often exhibit increased potency due to enhanced interactions with target enzymes or receptors involved in cell proliferation pathways .

Propriétés

IUPAC Name |

2,4-diethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZCUNDZKVUACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942636 | |

| Record name | 2,4-Diethoxypyrimidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-60-3 | |

| Record name | NSC 13689 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20461-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diethoxypyrimidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic utility of 2,4-Diethoxypyrimidine?

A1: this compound serves as a versatile intermediate in synthesizing various substituted pyrimidines. This utility arises from the reactivity of the ethoxy groups, which can be selectively replaced by other functional groups. For instance, reactions with nucleophiles can lead to the displacement of one or both ethoxy groups, providing access to diverse pyrimidine derivatives [, , , ].

Q2: Can you provide an example of a specific reaction pathway using this compound as a starting material?

A2: Absolutely. In a study focusing on synthesizing potential antiviral agents [], researchers utilized this compound to prepare 1-[(2-hydroxyethoxy)methyl]uracil (HEMU). This involved reacting this compound with 2-(benzoyloxy)ethoxymethyl chloride, followed by a hydrolysis step to yield the desired HEMU. This exemplifies how the reactivity of this compound allows for the introduction of specific substituents onto the pyrimidine ring.

Q3: The abstracts mention the "Hilbert-Johnson reaction." What is the significance of this reaction in the context of this compound?

A3: The Hilbert–Johnson reaction [, ] is a key synthetic tool when using this compound. This reaction typically involves the condensation of this compound with α-halo carbonyl compounds, like α-bromo-γ-butyrolactone []. This reaction allows for the formation of a new carbon-carbon bond, effectively adding a substituent to the pyrimidine ring. Subsequent modifications of this newly attached group can then lead to a variety of pyrimidine analogs.

Q4: Are there any limitations to using this compound in synthesis?

A4: While a valuable starting material, this compound does present some challenges. Researchers noted that the Hilbert-Johnson reaction, while useful, isn't always successful. For instance, less reactive substrates like 5-bromovaleronitrile showed poor reactivity with this compound []. This highlights the need for carefully considering the reactivity of both the pyrimidine derivative and the intended reaction partner.

Q5: The research focuses on creating new molecules. Are there any insights into the analytical techniques used to characterize the synthesized compounds?

A5: While the abstracts don't delve deeply into specific analytical methodologies, they do mention using UV spectroscopy to characterize the synthesized compounds []. This technique is particularly useful in analyzing pyrimidine derivatives, as they absorb strongly in the UV region. Changes in the UV spectra can provide information about the structure and purity of the synthesized molecules. Further characterization likely involved techniques like NMR and mass spectrometry, standard tools in organic synthesis for structural elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.